4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C6H4ClIN4S |
|---|---|
Molecular Weight |
326.55 g/mol |
IUPAC Name |
4-chloro-3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4ClIN4S/c1-13-6-9-3(7)2-4(8)11-12-5(2)10-6/h1H3,(H,9,10,11,12) |
InChI Key |
IQIYXOHHSCGJCN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NNC(=C2C(=N1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with suitable reagents.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction. This can be done by treating the intermediate with iodine or an iodine-containing reagent under controlled conditions.
Introduction of the Methylthio Group: The final step involves the introduction of the methylthio group. This can be achieved by reacting the intermediate with a methylthiolating agent, such as methylthiol or a suitable thiolating reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C4
The chloro group at position 4 undergoes substitution reactions with nucleophiles such as amines, alkoxides, and thiols:
Mechanism : The chloro group's electrophilicity is enhanced by electron-withdrawing effects of the pyrimidine ring, facilitating S<sub>N</sub>Ar reactions under mild conditions .
Cross-Coupling at C3 (Iodo Substituent)
The iodo group at position 3 participates in Pd-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Product | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80°C | 3-Aryl-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | 78–90% | |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, TEA, phenylacetylene, THF | 3-Alkynyl-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | 65% |
Key Insight : The iodo group's high reactivity in cross-coupling enables rapid diversification of the pyrazolo[3,4-d]pyrimidine scaffold for drug discovery .
Functionalization of the Methylthio Group at C6
The methylthio group undergoes oxidation and alkylation:
Applications : Sulfone derivatives exhibit enhanced hydrogen-bonding capacity, improving target-binding affinity in kinase inhibitors .
Reductive Dehalogenation
Catalytic hydrogenation removes halogens selectively:
Note : Reductive conditions preserve the methylthio group, enabling selective modification .
Ring Expansion and Fusion Reactions
The core structure participates in annulation reactions to form polycyclic systems:
Significance : These reactions access complex heterocycles with potential bioactivity .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 4-chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Cyclin-dependent Kinase Inhibition : This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making it a target for anticancer therapy.
- Cytotoxicity : Studies have reported IC50 values in the low nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating potent anticancer activity.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory and analgesic properties. These effects can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or other inflammatory diseases. Further pharmacological studies are required to elucidate these properties fully.
Potential as a Therapeutic Scaffold
Due to its structural characteristics, this compound serves as an important scaffold for synthesizing novel therapeutic agents targeting various biological pathways. The presence of halogen substituents can enhance selectivity and potency against specific targets compared to other analogs .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of CDKs with low nanomolar IC50 values against MCF-7 and HCT-116 cell lines. |
| Study B | Anti-inflammatory Potential | Suggested analgesic effects warranting further investigation into chronic inflammatory disease treatment. |
| Study C | Synthesis Techniques | Outlined efficient synthetic routes involving halogenation and substitution reactions for compound modification. |
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group enhances its potential for diverse chemical transformations and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with potential applications in medicinal chemistry. Its structure incorporates a pyrazolo[3,4-d]pyrimidine core, characterized by the presence of chlorine and iodine substituents, as well as a methylthio group. This compound has garnered attention for its biological activities, particularly in cancer therapy and as an inhibitor of cyclin-dependent kinases (CDKs).
- Molecular Formula : CHClINS
- Molecular Weight : 326.55 g/mol
- CAS Number : 1378878-85-3
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. Specifically, this compound has shown cytotoxic effects against various cancer cell lines.
Key Findings :
- Inhibition of CDKs : The compound acts as an inhibitor of CDK2, which plays a critical role in cell cycle regulation. Molecular docking studies suggest that it binds effectively to the active site of CDK2 through hydrogen bonding with key amino acid residues .
- IC50 Values : In studies involving breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, reported IC50 values were in the low nanomolar range, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <0.1 |
| HCT-116 | <0.1 |
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound induces G0–G1 phase arrest in treated cells, leading to decreased progression into the S phase .
- Apoptosis Induction : It promotes apoptosis in cancer cells, further contributing to its anticancer efficacy .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Chloro-3-iodo-1-methyl-pyrazolo[3,4-d]pyrimidine | CHClIN | Methyl group at position 1 instead of 6 |
| 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | CHClNS | Contains a methylthio group |
| 5-Iodo-3-methylpyrazolo[3,4-d]pyrimidine | CHIN | Iodine at position 5 |
The unique combination of chlorine and iodine in this compound may enhance its selectivity and potency against specific targets compared to its analogs .
Pharmacological Studies
Further pharmacological studies are necessary to elucidate the pharmacokinetic properties and safety profiles of this compound. Preliminary findings indicate favorable drug-likeness characteristics based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies .
Q & A
Q. What are the foundational synthetic routes for 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, and what experimental precautions are critical?
Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via multi-component cyclocondensation reactions. For example, Swelam et al. (2014) employed a one-pot reaction using readily available starting materials to prepare structurally similar compounds . Key precautions include:
- Solvent selection : Use anhydrous acetonitrile or dichloromethane to avoid side reactions.
- Temperature control : Maintain precise temperatures (e.g., 0–50°C) during acid treatment to prevent decomposition .
- Safety measures : Wear protective gloves, eyewear, and lab coats due to potential skin/eye irritation .
Q. How should researchers safely handle and store this compound?
- Handling : Avoid direct contact; work in a fume hood with proper ventilation. Contaminated clothing must be removed immediately .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Label containers with hazard warnings (e.g., irritant) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Condition screening : Test reaction parameters (e.g., solvent polarity, temperature gradients) to minimize byproducts. For instance, heating to 50°C during HCl treatment improved solubility and reduced impurities in a structurally related compound .
- Catalyst selection : Explore phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Purification : Use recrystallization from acetonitrile or column chromatography for high-purity isolation .
Q. How can computational methods guide reaction design for novel derivatives?
The ICReDD framework integrates quantum chemical calculations and experimental data to predict reaction pathways. For example:
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
- Multi-technique analysis : Combine ¹H/¹³C NMR, IR, and mass spectrometry to resolve ambiguities. For example, IR peaks at 1650–1700 cm⁻¹ confirm carbonyl groups, while aromatic protons in NMR (δ 7.2–8.5 ppm) validate the pyrimidine core .
- Crystallography : Single-crystal X-ray diffraction (as in Khazi et al., 2012) provides definitive structural assignments .
Q. What strategies are effective for analyzing pharmacological activity and structure-activity relationships (SAR)?
- In vitro assays : Test kinase inhibition (e.g., JAK2 or EGFR targets) using fluorescence polarization or ELISA.
- SAR mapping : Modify substituents (e.g., methylthio vs. chloro groups) and correlate changes with bioactivity. For example, bulky substituents at position 3 may enhance binding affinity .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Process intensification : Use flow chemistry to control exothermic reactions and improve reproducibility.
- Byproduct management : Monitor reaction progress via HPLC to identify and eliminate side products early .
Contradictions in Literature and Resolution
- Yield variability : Differences in reported yields (e.g., 52.7% vs. higher values) may stem from solvent purity or reaction time. Replicate conditions rigorously and validate with independent trials .
- Safety data gaps : While some SDS lack detailed hazard statements (e.g., ), default to stricter protocols (e.g., glovebox use for toxic intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
